molecular formula C11H14ClF2NO2 B2516073 ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride CAS No. 2126143-52-8

ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Cat. No.: B2516073
CAS No.: 2126143-52-8
M. Wt: 265.68
InChI Key: DDHKWQPMRXDFQC-PPHPATTJSA-N
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Description

Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of an ethyl ester group, an amino group, and a difluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 2,4-difluorobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to obtain the corresponding alcohol.

    Amination: The alcohol is then converted to the amine by reacting it with ammonia or an amine source under appropriate conditions.

    Esterification: The final step involves esterification of the amine with ethyl chloroformate to yield ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with suitable nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

    Hydrolysis: Formation of carboxylic acid.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-((2,4-difluorophenyl)amino)propanoate: Similar structure but lacks the hydrochloride salt form.

    2,4-Difluorophenyl isothiocyanate: Contains a difluorophenyl group but different functional groups.

    Indazole derivatives: Share some structural similarities and biological activities.

Uniqueness

Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHKWQPMRXDFQC-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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